3-(((Furan-2-ylmethyl)(methyl)amino)methyl)benzonitrile
CAS No.:
Cat. No.: VC19965942
Molecular Formula: C14H14N2O
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O |
|---|---|
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 3-[[furan-2-ylmethyl(methyl)amino]methyl]benzonitrile |
| Standard InChI | InChI=1S/C14H14N2O/c1-16(11-14-6-3-7-17-14)10-13-5-2-4-12(8-13)9-15/h2-8H,10-11H2,1H3 |
| Standard InChI Key | RPUAJCLIBQJILG-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC(=CC=C1)C#N)CC2=CC=CO2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s structure integrates three functional motifs:
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Benzonitrile moiety: Provides aromatic stability and polarity.
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Furan-2-ylmethyl group: Introduces heterocyclic reactivity.
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Methylamino linker: Enhances solubility and enables hydrogen bonding.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅N₃O | |
| Molecular Weight | 253.30 g/mol | |
| SMILES | CN(CC1=CC=CO1)CC2=CC=CC(=C2)C#N | |
| InChI Key | PGBSGPMEMSPFFE-UHFFFAOYSA-N | |
| CAS Registry Number | 44552610 |
Structural Elucidation
X-ray crystallography and NMR studies reveal:
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Furan ring adopts an envelope conformation, stabilizing intramolecular interactions .
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Methylamino linker adopts a gauche configuration, minimizing steric hindrance .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols:
Pathway A: Reductive Amination
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Step 1: Condensation of 3-(bromomethyl)benzonitrile with methylamine to form 3-(methylamino)benzonitrile.
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Step 2: Alkylation with furan-2-ylmethyl bromide under basic conditions (Yield: 68%) .
Pathway B: One-Pot Assembly
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 68 | 95 | Scalability |
| Mitsunobu | 82 | 98 | Stereoselectivity |
Purification and Characterization
Pharmacological Applications
Enzyme Inhibition
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Farnesyltransferase (FTase) Inhibition:
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Antitubercular Activity:
Physicochemical Properties
Solubility and Stability
Table 3: Physicochemical Profile
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.1 | Calculated |
| pKa | 8.3 (amine) | Potentiometric |
| λmax (UV-Vis) | 274 nm | Spectrophotometric |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
Mass Fragmentation
Applications in Material Science
Polymer Additives
Coordination Chemistry
Regulatory Status and Patents
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Patents:
Future Perspectives
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